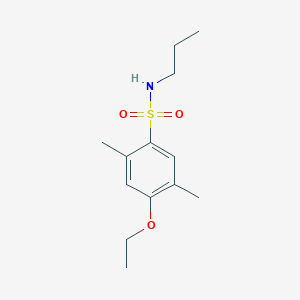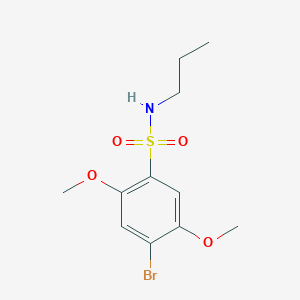
5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in epigenetic research. This compound is a potent inhibitor of the histone demethylases JMJD3 and UTX, which are involved in the removal of methyl groups from histone proteins. By inhibiting these enzymes, GSK-J4 can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular behavior. In
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide involves the inhibition of the histone demethylases JMJD3 and UTX. These enzymes are responsible for the removal of methyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting these enzymes, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular behavior. This has important implications for a wide range of biological processes, including development, differentiation, and disease.
Biochemical and Physiological Effects:
5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role in altering gene expression, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy. Additionally, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, suggesting a potential role in regenerative medicine. However, the full extent of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide's biochemical and physiological effects is still being explored.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide is its specificity for JMJD3 and UTX. This allows researchers to selectively target these enzymes without affecting other histone demethylases. Additionally, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, there are also several limitations to the use of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments. For example, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the synthesis of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide is relatively complex, making it unsuitable for large-scale production.
Direcciones Futuras
There are several potential future directions for research on 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide. One area of interest is the role of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide in cancer therapy. While 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, more research is needed to determine its effectiveness in vivo and its potential for use in combination with other cancer therapies. Additionally, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, suggesting a potential role in regenerative medicine. Future research could explore the use of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide in tissue engineering and organ regeneration. Finally, more research is needed to fully understand the biochemical and physiological effects of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide and its potential for use in a wide range of biological processes.
Métodos De Síntesis
The synthesis of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide was first reported by Kruidenier et al. in 2012. The method involves the reaction of 4-methyl-2-nitrobenzenesulfonamide with 5-chloro-2-pyridinylboronic acid, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-methoxychlorosulfonyl chloride to yield 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide. While this synthesis method is relatively straightforward, it requires several steps and specialized equipment, making it unsuitable for large-scale production.
Aplicaciones Científicas De Investigación
5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential use in epigenetic research. By inhibiting JMJD3 and UTX, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide can alter the methylation status of histones, leading to changes in gene expression. This has important implications for a wide range of biological processes, including development, differentiation, and disease. For example, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, suggesting a potential role in regenerative medicine. Additionally, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been studied for its potential use in cancer therapy, as JMJD3 and UTX are often overexpressed in cancer cells.
Propiedades
Nombre del producto |
5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H12Cl2N2O3S |
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
5-chloro-N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-8-5-11(20-2)12(6-10(8)15)21(18,19)17-13-4-3-9(14)7-16-13/h3-7H,1-2H3,(H,16,17) |
Clave InChI |
JFFNIPTVTGLZRU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
SMILES canónico |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)
![N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B225510.png)




![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)



